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Compound of Interest

Compound Name: 2-Hydroxynicotinonitrile

Cat. No.: B3043948

An In-depth Technical Guide to 2-Hydroxynicotinonitrile: Chemical Properties and Reactivity
Profile

Introduction

2-Hydroxynicotinonitrile, known systematically as 2-oxo-1,2-dihydropyridine-3-carbonitrile
(CAS No: 20577-27-9), represents a cornerstone heterocyclic building block for researchers in
medicinal chemistry and drug discovery.[1] This guide provides an in-depth exploration of its
chemical properties, with a significant focus on its tautomeric nature, and a detailed profile of its
reactivity. The insights and protocols herein are designed to empower researchers to effectively
utilize this versatile scaffold in the synthesis of complex molecular architectures and novel
therapeutic agents. The presence of three distinct functional elements—a pyridone ring, a
nitrile group, and an acidic N-H proton—within a compact, planar structure makes it a highly
valuable and reactive intermediate.[2][3]

Part 1: Core Chemical and Physical Properties

The utility of a chemical scaffold is fundamentally dictated by its physical properties. These
characteristics influence solubility, reaction conditions, and formulation of its derivatives.

Physicochemical Data Summary

The key physical and chemical properties of 2-Hydroxynicotinonitrile are summarized in the
table below. The data reflects the predominance of the pyridone tautomer in the solid state.
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Property Value Reference(s)
CAS Number 20577-27-9 [1][4]
Molecular Formula CeHaN20 [11[4]
Molecular Weight 120.11 g/mol [1114]
Appearance White to off-white solid powder  [4]
Melting Point 225-226 °C [4]
Boiling Point 352.3 °C (Predicted) [415]
Solubility Soluble in Dimethyl Sulfoxide ne
(DMSO)

pKa (Predicted) 8.93 (for N-H proton) [5]
Density ~1.3 g/cm?3 [4]

The Critical Role of Tautomerism

A defining characteristic of 2-hydroxynicotinonitrile is its existence as an equilibrium mixture
of two tautomers: the hydroxy (lactim) form and the pyridone (lactam) form. This phenomenon,
known as prototropic tautomerism, involves the intramolecular migration of a proton between
the oxygen and nitrogen atoms.[3]

For this molecule, the equilibrium overwhelmingly favors the 2-pyridone tautomer. This
preference is a critical consideration for predicting its reactivity. The stability of the pyridone
form is attributed to the formation of a cyclic amide structure, which is thermodynamically more
stable than the aromatic hydroxy form, and its enhanced ability to form strong, intermolecular
hydrogen bonds in the solid state and in polar solvents.[3][6]

The solvent environment plays a crucial role in shifting this equilibrium. In non-polar solvents,
the hydroxy form may be more prevalent, while polar, protic solvents strongly stabilize the more
polar pyridone tautomer through hydrogen bonding.[3][6]

Caption: Tautomeric equilibrium of 2-hydroxynicotinonitrile.
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Part 2: Spectroscopic Profile

Unambiguous characterization is essential for confirming the identity and purity of 2-
hydroxynicotinonitrile. The predominance of the 2-pyridone tautomer is clearly reflected in its
spectroscopic data.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the pyridone structure. The key is the presence of
a strong carbonyl (C=0) stretch and the absence of a broad O-H stretch characteristic of a

phenol.
Wavenumber . .
Intensity Assignment Reference(s)
(cm™)
3300-3100 Medium N-H stretch [7]
~2215 Strong C=N stretch (nitrile) [718]
C=0 stretch
~1660 Strong ) ) [718]
(amide/pyridone)
) C=C and C=Nring
1600-1450 Medium-Strong [9]

stretches

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for confirming the connectivity of the molecule. The chemical
shifts are consistent with a pyridine ring bearing an electron-withdrawing cyano group.

1H NMR (Expected shifts in DMSO-ds):
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Chemical Shift (5,

Coupling Constant

Proton Multiplicity
ppm) (3, Hz)
J(H4,H5) = 7-8,
H4 ~7.8-8.0 dd
J(H4,H6) = 2
J(H5,H4) = 7-8,
H5 ~6.4-6.6 t
J(H5,H6) = 6-7
J(H6,H5) = 6-7,
H6 ~7.6-7.8 dd
J(H6,H4) = 2
N-H ~12.0-12.5 brs

13C NMR (Expected shifts in DMSO-de):

Carbon Chemical Shift (6, ppm)
C2 (C=0) ~160-165
C3 ~100-105
Cc4 ~140-145
C5 ~110-115
C6 ~135-140
CN ~117-120

Note: The predicted NMR data is based on analysis of similar structures and established

substituent effects on the pyridine ring.[10][11][12]

Mass Spectrometry (MS)

Electron Impact (El) mass spectrometry confirms the molecular weight and provides structural

information through fragmentation.

e Molecular lon (M*): A prominent peak is expected at m/z = 120, corresponding to the

molecular formula CeHaN20.
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o Key Fragmentation: A characteristic fragmentation pathway for 2-pyridones is the loss of
carbon monoxide (CO). A significant fragment ion would therefore be expected at m/z = 92
(IM-CQJ*). Subsequent loss of HCN from this fragment could lead to an ion at m/z = 65.[13]

Part 3: Reactivity Profile

The reactivity of 2-hydroxynicotinonitrile is governed by the interplay of its three functional
regions: the N-H bond of the pyridone, the electrophilic nitrile group, and the electron-deficient
pyridine ring.

Reactions at the Nitrogen/Oxygen Center (N/O-
Alkylation)

The acidic N-H proton is the most common site of initial reactivity. Deprotonation with a suitable
base (e.g., NaH, K2COs) generates an ambident nucleophile. Alkylation reactions typically
occur preferentially on the more nucleophilic nitrogen atom, though O-alkylation can also be
achieved. O-alkylation is a valuable strategy as it locks the molecule into the aromatic 2-
alkoxypyridine form, which can significantly alter biological activity.[14]
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Starting Materials

1,3-Dicarbonyl
(e.g., Malondialdehyde precursor)

Step 1: Condensatior>

Base Catalyst
e.g., Piperidine)

Step 2: Cyclization & Dehydratior>

:

Step 3: Acidification & Precipitatior>

Final Product:

2-Hydroxynicotinonitrile

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3043948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

